molecular formula C21H16FN3O2S B2657264 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895021-06-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2657264
CAS No.: 895021-06-4
M. Wt: 393.44
InChI Key: BBYVOZBYXHZILL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide (CAS: 895020-85-6) is a benzothiazole-based acetamide derivative with a molecular formula of C₂₁H₁₆FN₃OS and a molecular weight of 377.43 g/mol . The compound features a 6-fluoro-substituted benzothiazole core, a phenoxy group, and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYVOZBYXHZILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s analogs can be categorized based on variations in three key regions:

Benzothiazole Substitution : Fluorine at position 6 vs. other substituents (e.g., trifluoromethyl, methoxy).

Acetamide Linkage: Presence of phenoxy vs. other aryl or heteroaryl groups.

Pyridine Modifications : Pyridin-3-ylmethyl vs. unmodified pyridin-3-yl or alternative aromatic systems.

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name / ID Benzothiazole Substituent Acetamide Group Modification Pyridine/Other Groups Biological Activity Key Findings
Target Compound 6-fluoro 2-phenoxy N-(pyridin-3-yl)methyl Not explicitly reported Structural uniqueness with dual N-substitution (benzothiazole + pyridinyl).
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃ 2-phenyl None Anticancer, antimicrobial Enhanced lipophilicity due to CF₃ group; broad-spectrum activity .
2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide 6-fluoro Linked to 1,3,4-thiadiazole None Anticonvulsant 100% protection in MES model; low neurotoxicity .
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) None 2-(3-cyanophenyl) Pyridin-3-yl SARS-CoV-2 Mpro inhibition Binding affinity < -22 kcal/mol; interactions with HIS163 and ASN142 .
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 6-methyl Sulfanyl-linked pyrimidoindole None Anticancer (hypothetical) Complex heterocyclic system; potential kinase inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine substitution reduces susceptibility to oxidative metabolism, contrasting with methyl or methoxy groups in analogs .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Fluorine SubstitutionEnhances binding affinity and selectivity
Benzothiazole RingImparts unique pharmacological properties
Phenoxy GroupInfluences solubility and bioavailability
Pyridine MoietyPotentially involved in receptor interactions

This compound operates through various biological pathways. Its mechanism includes:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in tumor progression.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may lead to downstream signaling effects that impact cellular proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines and microbial strains. The following table summarizes the findings:

Activity TypeModel/System UsedObserved EffectReference
Antitumor ActivityMia PaCa-2, PANC-1Significant reduction in cell viability at IC50 values < 10 µM
Antibacterial ActivityStaphylococcus aureusInhibition of growth at MIC 15.62 µg/mL
Antifungal ActivityCandida albicansModerate inhibition observed

Case Studies

  • Antitumor Efficacy : In a study assessing the compound's efficacy against pancreatic cancer cells (Mia PaCa-2), it was found to induce apoptosis through the activation of caspase pathways, leading to reduced tumor growth in xenograft models.
  • Antimicrobial Properties : A series of experiments demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole and phenoxy groups can significantly influence biological activity. For instance:

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Pyridine Modification : Alters receptor binding affinity, impacting therapeutic efficacy.

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